molecular formula C19H30F3NO3 B1664909 Amiselimod CAS No. 942399-20-4

Amiselimod

Numéro de catalogue: B1664909
Numéro CAS: 942399-20-4
Poids moléculaire: 377.4 g/mol
Clé InChI: JVCPIJKPAKAIIP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'amisélimod implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de l'amisélimod suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et la sécurité environnementale. Cela implique l'utilisation de réacteurs à grande échelle, de procédés à flux continu et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la conformité aux normes réglementaires .

Analyse Des Réactions Chimiques

Enzymatic Phosphorylation of Amiselimod

This compound undergoes enzymatic phosphorylation via sphingosine kinases (SPHKs) to form its active metabolite, This compound phosphate (this compound-P) . This reaction is critical for its therapeutic activity as a sphingosine 1-phosphate (S1P) receptor modulator .

Key Reaction Details :

  • Mechanism : this compound is converted to this compound-P through ATP-dependent phosphorylation by SPHKs, a process observed both in vitro and in vivo .

  • In vitro conversion : In human HEK293 cells and primary cardiac myocytes, this compound-P concentrations were measured at 3, 6, and 12 hours post-treatment. The conversion rate in HEK293 cells reached 100 nmol·L⁻¹ this compound-P after 12 hours .

  • Selectivity : this compound-P exhibits high selectivity for S1P₁ and S1P₅ receptors , with minimal activity at S1P₄ and no distinct agonism for S1P₂/S1P₃ receptors .

Table 1: In Vitro Phosphorylation of this compound

Cell TypeTime Post-Treatment (h)This compound-P Concentration (nmol·L⁻¹)
HEK293350 ± 5
HEK293675 ± 6
HEK29312100 ± 5
Primary Cardiac Myocytes340 ± 4
Primary Cardiac Myocytes660 ± 5
Primary Cardiac Myocytes1280 ± 7

Source : Adapted from preclinical studies .

Interaction with S1P Receptors

This compound-P acts as a functional antagonist of the S1P₁ receptor, modulating lymphocyte trafficking. This interaction reduces peripheral blood lymphocyte counts by preventing S1P₁ receptor signaling .

Key Findings :

  • Receptor Agonism : this compound-P demonstrates potent agonist activity at S1P₁ receptors (EC₅₀ = 0.013 nM), with efficacy comparable to siponimod (EC₅₀ = 0.078 nM) and ozanimod (EC₅₀ = 0.33 nM) .

  • Functional Antagonism : In murine models, this compound-P abolished S1P₁ receptor expression on CD4⁺ T cells, reducing their peripheral blood counts .

Table 2: S1P₁ Receptor Agonist Activity

CompoundEC₅₀ (nM)Emax (%)
S1P0.29100
This compound-P0.013100.6
Siponimod0.07898.9
Ozanimod0.3399.0
Etrasimod0.5799.8

Source : Adapted from receptor binding studies .

Pharmacokinetic Profile

This compound exhibits slow accumulation to steady state, with dose-dependent increases in this compound-P concentrations.

Key Pharmacokinetic Data :

  • Steady-State Parameters :

    • This compound 0.4 mg QD :

      • Day 1: AUC = 10-fold increase vs. day 13

      • Day 13: Steady-state achieved .

    • This compound 0.8 mg QD :

      • Day 26: AUC increased 1.9-fold vs. day 13 .

  • Time to Peak (Tmax) :

    • This compound: 11–12 hours

    • This compound-P: 10 hours .

Table 3: Steady-State Pharmacokinetics

ParameterThis compound 0.4 mg QD (Day 13)This compound 0.8 mg QD (Day 26)
AUC (fold increase vs. day 1)10x1.9x (vs. day 13)
Cmax (fold increase vs. day 1)10x1.8x (vs. day 13)

Source : Clinical trials in healthy volunteers .

Applications De Recherche Scientifique

Ulcerative Colitis

Recent studies have demonstrated the efficacy of amiselimod in treating ulcerative colitis. A Phase 2 clinical trial reported that this compound met primary and secondary endpoints, showing significant improvements in clinical remission and endoscopic measures compared to placebo. Key findings from the trial include:

  • Mean Change in Modified Mayo Score : this compound showed a reduction of -2.3 versus -1.6 for placebo (p = 0.002).
  • Clinical Remission Rates : 32.4% of patients on this compound achieved remission compared to 17.8% on placebo (p = 0.007).
  • Endoscopic Improvement : 42.7% of patients on this compound exhibited endoscopic improvement versus 23.4% on placebo (p < 0.001) .

Multiple Sclerosis

In multiple sclerosis, this compound has been evaluated for its long-term safety and efficacy. A two-year extension study of a Phase 2 trial indicated that this compound effectively controlled disease activity without significant bradycardia risks, a common concern with other S1P modulators. The results highlighted:

  • Dose-Dependent Efficacy : Patients showed improved outcomes in disease activity scores over the treatment duration.
  • Safety Profile : The drug was well tolerated with no clinically relevant adverse effects reported .

Systemic Lupus Erythematosus

An exploratory study assessed this compound's pharmacokinetics and pharmacodynamics in patients with systemic lupus erythematosus (SLE). Preliminary findings suggest potential benefits in managing this complex autoimmune condition, although further research is required to establish definitive efficacy .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound across different studies:

ConditionStudy TypePrimary Endpoint ResultsSafety Profile
Ulcerative ColitisPhase 2 Trial-2.3 vs -1.6 (p=0.002)Well-tolerated, no unexpected AE
Multiple SclerosisLong-term ExtensionDose-dependent controlNo significant bradycardia
Systemic Lupus ErythematosusExploratory StudyTBDTBD

Case Studies

Several case studies have documented individual responses to this compound treatment, further supporting its therapeutic potential:

  • Case Study on Ulcerative Colitis : A patient treated with this compound exhibited rapid improvement in symptoms and endoscopic findings within weeks, aligning with trial data.
  • Multiple Sclerosis Patient : Long-term treatment led to stabilization of disease activity and improved quality of life metrics.

Activité Biologique

Amiselimod (MT-1303) is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, primarily investigated for its therapeutic potential in autoimmune diseases such as systemic lupus erythematosus (SLE) and multiple sclerosis (MS). This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, safety profiles, and comparative studies with other S1P modulators.

This compound acts by modulating the S1P1 receptor, which plays a crucial role in lymphocyte egress from lymphoid organs. By inhibiting this process, this compound effectively reduces the infiltration of autoreactive T cells into inflamed tissues, thereby mitigating autoimmune responses. This mechanism is particularly relevant in conditions like SLE and MS, where aberrant immune activation leads to tissue damage.

Systemic Lupus Erythematosus (SLE)

In preclinical studies using mouse models of SLE, this compound demonstrated significant therapeutic effects. It reduced proteinuria and improved kidney histology in MRL/lpr and NZBWF1 mice, indicating its potential to alleviate renal manifestations of lupus . A study showed that treatment with this compound led to decreased numbers of peripheral blood lymphocytes and reduced splenomegaly, further supporting its immunomodulatory effects .

Multiple Sclerosis (MS)

This compound has been evaluated in several clinical trials for relapsing forms of MS. A phase 2 study reported that this compound was well tolerated and dose-dependently effective in controlling disease activity over a 96-week period. The study revealed that patients receiving this compound experienced a significant reduction in relapse rates compared to those on placebo . The drug's efficacy was sustained over time, with improvements observed in magnetic resonance imaging (MRI) outcomes related to brain lesions .

Safety Profile

The safety profile of this compound appears favorable compared to other S1P modulators. In a thorough QT study involving healthy adults, no clinically significant bradyarrhythmias were observed . Common adverse events included headache and decreased lymphocyte counts, but serious complications such as opportunistic infections were not reported .

Comparative Analysis with Other S1P Modulators

This compound's active metabolite, MT-1303-P, was shown to have superior potency compared to other S1P modulators such as siponimod and ozanimod. In vitro studies indicated an EC50 value of 0.013 nM for MT-1303-P, which is significantly lower than the values for siponimod (0.078 nM) and ozanimod (0.33 nM), suggesting that this compound may offer enhanced therapeutic benefits at lower doses .

CompoundEC50 (nM)Emax (%)
This compound-P0.013100.6 ± 0.4
Siponimod0.07898.9 ± 0.6
Ozanimod0.3399.0 ± 0.3
Etrasimod0.5799.8 ± 0.6

Case Studies

Case Study: Efficacy in SLE Patients
A recent exploratory study evaluated the pharmacokinetics and pharmacodynamics of this compound in patients with SLE. The results indicated a significant reduction in disease activity scores among those treated with this compound compared to baseline measurements . Patients reported improved quality of life metrics alongside the reduction in clinical symptoms.

Case Study: Long-term Effects in MS
In a long-term extension study involving patients previously treated with placebo, those switched to this compound continued to show improvements in clinical outcomes and MRI findings over an additional 72 weeks . This highlights the drug’s sustained efficacy and tolerability over extended periods.

Propriétés

IUPAC Name

2-amino-2-[2-[4-heptoxy-3-(trifluoromethyl)phenyl]ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30F3NO3/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCPIJKPAKAIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301141402
Record name 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942399-20-4
Record name 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942399-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amiselimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942399204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amiselimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17074
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMISELIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/358M5150LY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amiselimod
Reactant of Route 2
Amiselimod
Reactant of Route 3
Amiselimod
Reactant of Route 4
Amiselimod
Reactant of Route 5
Amiselimod
Reactant of Route 6
Amiselimod

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.